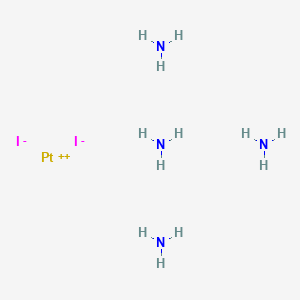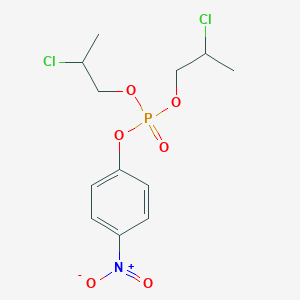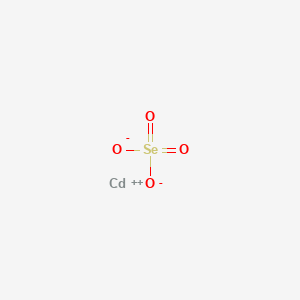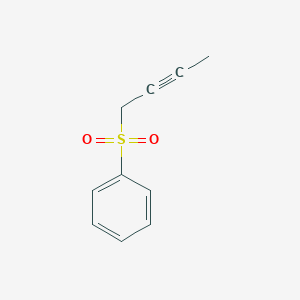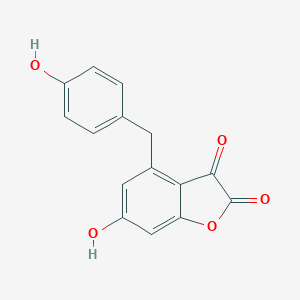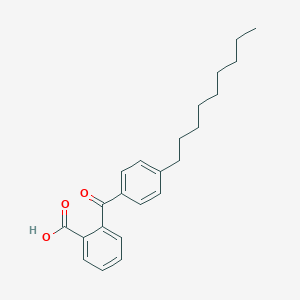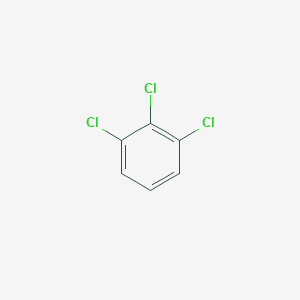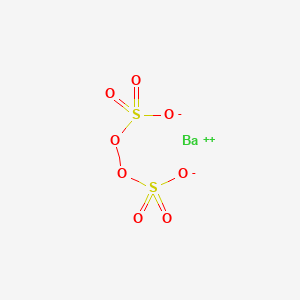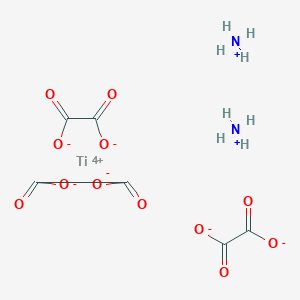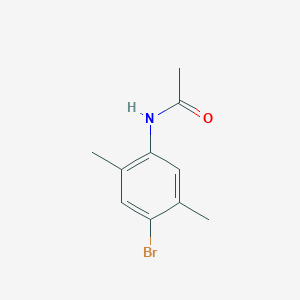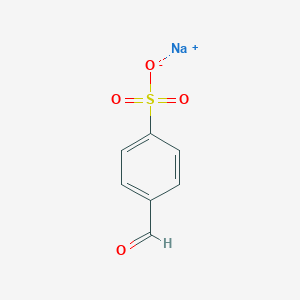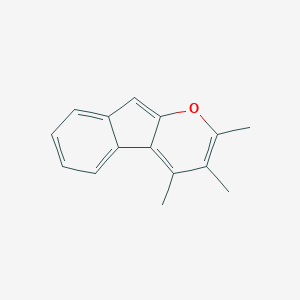
4,5,6-Trimethyl-2,3-benzoxalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trimethyl-2,3-benzoxalene (TMB) is a heterocyclic compound that has been widely studied for its potential applications in various fields of scientific research. TMB is a highly fluorescent molecule that has been used as a fluorescent probe for various biological and chemical analyses.
作用機序
The mechanism of action of 4,5,6-Trimethyl-2,3-benzoxalene as a fluorescent probe is based on its ability to undergo excited-state intramolecular proton transfer (ESIPT). In the excited state, 4,5,6-Trimethyl-2,3-benzoxalene undergoes a proton transfer from the hydroxyl group to the nitrogen atom, resulting in the formation of a highly fluorescent tautomer. The fluorescence intensity of 4,5,6-Trimethyl-2,3-benzoxalene is highly dependent on the polarity of the surrounding environment, making it an excellent probe for the detection of various biological and chemical molecules.
生化学的および生理学的効果
4,5,6-Trimethyl-2,3-benzoxalene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, 4,5,6-Trimethyl-2,3-benzoxalene has been shown to have some antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of 4,5,6-Trimethyl-2,3-benzoxalene is its high fluorescence quantum yield, which makes it an excellent probe for the detection of various biological and chemical molecules. 4,5,6-Trimethyl-2,3-benzoxalene is also relatively easy to synthesize and purify, making it a cost-effective probe. However, one of the limitations of 4,5,6-Trimethyl-2,3-benzoxalene is its sensitivity to pH changes, which may affect its fluorescence intensity.
将来の方向性
There are several potential future directions for the study of 4,5,6-Trimethyl-2,3-benzoxalene. One potential direction is the development of 4,5,6-Trimethyl-2,3-benzoxalene-based probes for the detection of specific biomolecules, such as cancer biomarkers. Another potential direction is the development of 4,5,6-Trimethyl-2,3-benzoxalene-based probes for the detection of specific chemical species, such as environmental pollutants. Additionally, the use of 4,5,6-Trimethyl-2,3-benzoxalene as a fluorescent probe in various imaging techniques, such as confocal microscopy, is an area of active research.
合成法
4,5,6-Trimethyl-2,3-benzoxalene can be synthesized by a simple one-step procedure from 2,4,6-trimethylphenol and oxalic acid. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The yield of 4,5,6-Trimethyl-2,3-benzoxalene is usually high, and the product can be easily purified by recrystallization.
科学的研究の応用
4,5,6-Trimethyl-2,3-benzoxalene has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 4,5,6-Trimethyl-2,3-benzoxalene is as a fluorescent probe for the detection of various biological and chemical molecules. 4,5,6-Trimethyl-2,3-benzoxalene has been used as a probe for the detection of DNA, RNA, proteins, and other biomolecules. 4,5,6-Trimethyl-2,3-benzoxalene has also been used as a probe for the detection of various chemical species, such as metal ions and reactive oxygen species.
特性
CAS番号 |
10435-68-4 |
|---|---|
製品名 |
4,5,6-Trimethyl-2,3-benzoxalene |
分子式 |
C15H14O |
分子量 |
210.27 g/mol |
IUPAC名 |
2,3,4-trimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C15H14O/c1-9-10(2)15-13-7-5-4-6-12(13)8-14(15)16-11(9)3/h4-8H,1-3H3 |
InChIキー |
RQRZTEYZJZHKQR-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
正規SMILES |
CC1=C(OC2=CC3=CC=CC=C3C2=C1C)C |
その他のCAS番号 |
10435-68-4 |
同義語 |
4,5,6-Trimethyl-2,3-benzoxalene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





